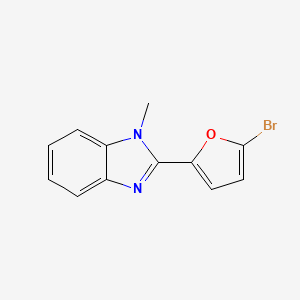

2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the Weidenhagen reaction followed by N-methylation processes. Such procedures have been utilized to create compounds like 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole and 1-methyl-2-(5-methyl-2-furyl)-1H-benzimidazoles, indicating a methodology that could be applicable for the synthesis of 2-(5-bromo-2-furyl)-1-methyl-1H-benzimidazole (El’chaninov et al., 2015).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals the presence of electrophilic substitution reactions that involve both the furan ring and the central benzene fragment, which suggests complex reactivity patterns. For instance, 2-(3′-furyl)-1-methyl-1H-benzimidazole undergoes various electrophilic substitution reactions, indicating the reactivity of the furan ring at specific positions which could be similar for the 5-bromo-2-furyl analog (Achkasova et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research in the field of organic chemistry has explored the synthesis and electrophilic substitution reactions of benzimidazole derivatives. For instance, El’chaninov et al. (2015) synthesized 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole through the Weidenhagen reaction followed by N-methylation, focusing on reactions involving the furan ring and central benzene fragment (El’chaninov, Aleksandrov, & El’chaninov, 2015). This research underlines the chemical versatility and potential for further functionalization of benzimidazole compounds.

Pharmacological Potential

Several studies have highlighted the antimicrobial and antifungal activities of benzimidazole derivatives. Güven et al. (2007) synthesized novel furyl and benzimidazole substituted benzyl ethers and evaluated their antibacterial and antifungal activities, finding compounds with potent activity against various strains (Güven, Erdogan, Göker, & Yıldız, 2007). Another study by Pedini et al. (1990) synthesized 2-(5'-nitro-2'-furyl or 2'-thienyl) benzimidazoles with different substituents in the 5 position, demonstrating antibacterial and antimycotic activity in vitro (Pedini, Meo, Ricci, Bastianini, & Jacquignon, 1990).

Anti-Angiogenic Properties

Temirak et al. (2014) explored the anti-angiogenic potentials of 2-(5-methyl-2-furyl)-1H-benzimidazole derivatives, finding some compounds showing significant cytotoxic activity against the human breast cancer cell line MCF-7 and notable in vitro inhibition against vascular endothelial growth factor (VEGF) (Temirak, Shaker, Ragab, Ali, Soliman, Mortier, Wolber, Ali, & Diwani, 2014). This research suggests the potential of benzimidazole derivatives in cancer treatment through the inhibition of angiogenesis.

Supramolecular Chemistry Applications

The construction of supramolecular architectures using benzimidazole derivatives has been reported, where Sun et al. (2002) created helical supramolecular structures stabilized by π-π interactions between benzimidazole rings (Sun, Shao, Chen, Hu, Sheldon, Wang, Leng, & Jin, 2002). These findings open avenues for the development of novel materials with specific physical or chemical properties.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(5-bromofuran-2-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANYWSTWMGECJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349829 |

Source

|

| Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33598-53-7 |

Source

|

| Record name | 1H-Benzimidazole, 2-(5-bromo-2-furanyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)

![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)